molecular formula C7H3ClF3NO4S B1586469 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride CAS No. 39234-83-8

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride

Cat. No. B1586469
CAS RN: 39234-83-8
M. Wt: 289.62 g/mol
InChI Key: LJQUNSRHHHYXEW-UHFFFAOYSA-N
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Patent
US04184867

Procedure details

A mixture containing 57.5 g (0.28 mole) of 4-nitro-2-(trifluoromethyl)aniline in 200 ml of concentrated hydrochloric acid was heated to 90° for 15 minutes and left stirring at ambient temperature for 18 hours. The resulting mixture was chilled to 4° and diazotized with 21.4 g (0.31 mole) of sodium nitrite in 50 ml of water. After one hour, the diazonium salt solution was added dropwise over 20 minutes and with stirring to a cold (5°-10°) solution containing 13 g of cupric chloride and 64 g of sulfur dioxide in 250 ml of glacial acetic acid. After two hours, the mixture was filtered. The filter cake was washed well with water and dried to give 68 g (84%) of product as a light tan solid; m.p. 77°-79° C.
Quantity
57.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cupric chloride
Quantity
13 g
Type
reactant
Reaction Step Four
Quantity
64 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
84%

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:10]=[CH:9][C:7](N)=[C:6]([C:11]([F:14])([F:13])[F:12])[CH:5]=1)([O-])=O.[N:15]([O-:17])=[O:16].[Na+].[S:19](=[O:21])=[O:20].[ClH:22]>O.C(O)(=O)C>[N+:15]([C:7]1[CH:9]=[CH:10][C:4]([S:19]([Cl:22])(=[O:21])=[O:20])=[CH:5][C:6]=1[C:11]([F:14])([F:13])[F:12])([O-:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
57.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(N)C=C1)C(F)(F)F
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
21.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
cupric chloride
Quantity
13 g
Type
reactant
Smiles
Name
Quantity
64 g
Type
reactant
Smiles
S(=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 90° for 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was chilled to 4°
WAIT
Type
WAIT
Details
After one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
with stirring to a cold (5°-10°) solution
WAIT
Type
WAIT
Details
After two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The filter cake was washed well with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)S(=O)(=O)Cl)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 68 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.